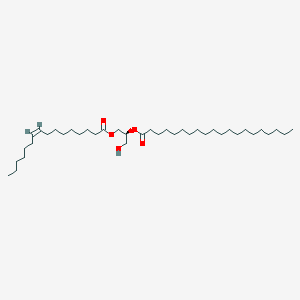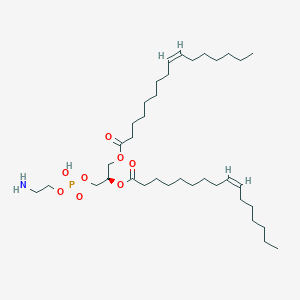
1,3,3-Trinitroazetidine
描述
1,3,3-Trinitroazetidine is a highly energetic heterocyclic compound with the molecular formula C3H4N4O6. It is known for its potential as a replacement for trinitrotoluene due to its low melting point (101°C) and good thermal stability (up to 240°C) . This compound was first synthesized by Archibald et al. in 1990 . It is a white crystalline material that has been considered for various applications, particularly in the field of explosives .
准备方法
The synthesis of 1,3,3-Trinitroazetidine involves several routes. The first synthesis was accomplished by Archibald and Baum . One of the primary methods is the Fluorochem Process, which involves the use of epichlorohydrin . Another method developed at the University of Florida by Katritzky et al. also uses epichlorohydrin but eliminates some of its disadvantages . A process developed by Marchand et al. involves the cyclization of 1,3-dichloro-2,2-dinitropropane, yielding about 30% . Industrial production has been scaled up to produce batches close to 1000 pounds .
化学反应分析
1,3,3-Trinitroazetidine undergoes various chemical reactions, including thermal decomposition and reactions under shock wave conditions. Thermal decomposition starts around 240°C - 250°C, producing nitrogen dioxide, nitric oxide, nitrous acid, carbon dioxide, and formaldehyde . The compound also reacts under different shock wave directions, with varying reaction rates and paths depending on the molecular arrangement . Common reagents used in these reactions include nitric acid and other nitrating agents .
科学研究应用
1,3,3-Trinitroazetidine has broad applications in scientific research, particularly in the field of explosives. It has been assessed as a potential high-energy replacement for trinitrotoluene due to its superior performance and thermal stability . It is used in the development of insensitive ammunition and melt-castable explosives . Additionally, its properties make it suitable for applications in low-sensitivity ammunition .
作用机制
The mechanism of action of 1,3,3-Trinitroazetidine involves its thermal stability and low shock sensitivity. Molecular dynamics simulations have shown that the compound’s shock sensitivity varies with different shock wave directions, affecting the reaction rate and path . The formation and cleavage of bonds, particularly N-O bonds, play a crucial role in its initial reaction path and rate .
相似化合物的比较
1,3,3-Trinitroazetidine is often compared with other high-energy compounds such as trinitrotoluene, RDX, and HMX. It is 30% more energetic than trinitrotoluene and 10% more than nitramines like RDX and HMX . Its low melting point and good thermal stability make it a unique candidate for replacing trinitrotoluene in various applications . Similar compounds include 3-azido-1-tert-butyl-3-nitroazetidine and 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine .
属性
IUPAC Name |
1,3,3-trinitroazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O6/c8-5(9)3(6(10)11)1-4(2-3)7(12)13/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRYIJDAHIGPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20913764 | |
| Record name | 1,3,3-Trinitroazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20913764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97645-24-4 | |
| Record name | TNAZ | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97645-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,3-Trinitroazetidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097645244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,3-Trinitroazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20913764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,3-TRINITROAZETIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41T9FAH22H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4R,5R)-5-[6-amino-2-(3-hydroxy-3-phenylprop-1-ynyl)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1241304.png)





![[(2S)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1241314.png)






